
PeriplocosideN
Vue d'ensemble
Description
PeriplocosideN is a chemical compound with the formula C27H44O6 and a molecular weight of 464.643 . It is sourced from the botanical source Periploca sepium Bge . The compound is typically analyzed using HPLC-DAD or/and HPLC-ELSD, and its identity is confirmed through Mass and NMR .
Chemical Reactions Analysis
The analysis of chemical reactions often involves understanding the interplay of various factors such as the nature of reactants, catalysts, temperature, pressure, and other conditions . Unfortunately, specific details about the chemical reactions involving PeriplocosideN are not available in the search results.Applications De Recherche Scientifique
Insecticidal Activity
Periplocoside N, like its relative Periplocoside P, has been found to possess insecticidal activity against some lepidopterans, such as Mythimna separata . The compound exhibits potent stomach toxicity against these insect pests .
Target Localization
Fluorescence localization studies have shown that Periplocoside N binds to the midgut cells of M. separata larvae . This suggests that the midgut tissues of the insects are the initial site of action of periplocosides .
Ultrastructural Changes
Periplocoside N can cause significant ultrastructural changes in the midgut cells of M. separata larvae. These changes include the destruction of the microvilli, organelles, and cytomembranes .
Proteomic Effects
Periplocoside N has been found to affect the expression of various proteins in M. separata. Some proteins are up-regulated, while others are down-regulated . These differentially expressed proteins are implicated in processes such as protein degradation, transport, folding, and synthesis, as well as in juvenile hormone biosynthesis .
Energy Metabolism Disruption
Periplocoside N can disrupt the energy metabolism of M. separata larvae. It has been found to significantly inhibit V-type ATPase activity in a concentration-dependent manner . This enzyme is involved in the oxidative phosphorylation energy metabolism pathway .
Potential for Pesticide Development
Given its insecticidal activity and its effects on insect physiology, Periplocoside N has potential for development as a botanical pesticide . Its use could be part of an integrated pest management strategy, providing a more environmentally friendly alternative to conventional chemical pesticides .
Mécanisme D'action
Periplocoside N is a pregnane glycoside isolated from the root powder of Periploca sepium, known for its insecticidal activities against the red imported fire ant .
Target of Action
The primary target of Periplocoside N is the V-type ATPase A subunit in the midgut epithelium of certain insects, such as Mythimna separata . This protein plays a crucial role in the energy metabolism of the insect, particularly in the process of oxidative phosphorylation .
Mode of Action
Periplocoside N interacts with its target, the V-type ATPase A subunit, by binding to it . This binding inhibits the activity of the ATPase in a concentration-dependent manner . The inhibition of this ATPase disrupts the energy metabolism of the insect, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by Periplocoside N is the oxidative phosphorylation energy metabolism pathway . By inhibiting the V-type ATPase A subunit, Periplocoside N disrupts this pathway, leading to a lack of energy production within the insect .
Pharmacokinetics
Given its insecticidal activity, it can be inferred that it has good bioavailability within the target insects .
Result of Action
The result of Periplocoside N’s action is the death of the target insect . This is due to the disruption of the insect’s energy metabolism caused by the inhibition of the V-type ATPase A subunit .
Propriétés
IUPAC Name |
(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSVACYEBUOKAY-NOQMFQFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Periplocoside N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



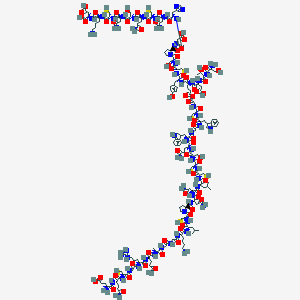
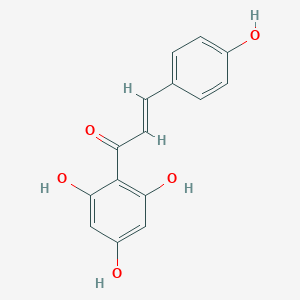
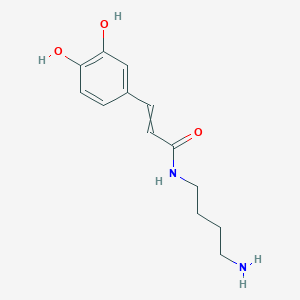
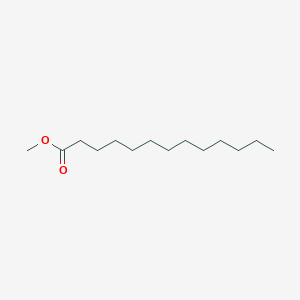
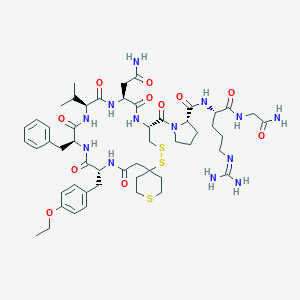


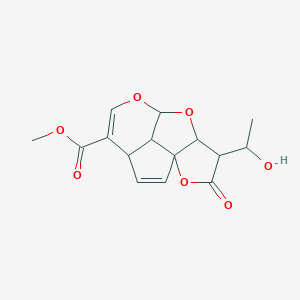
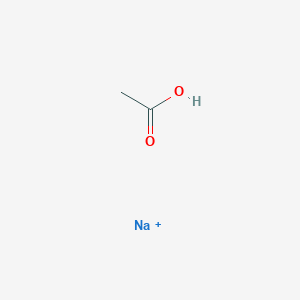
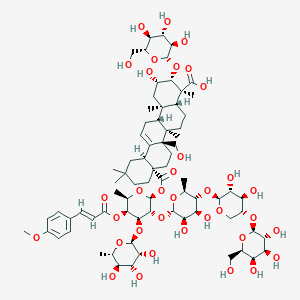
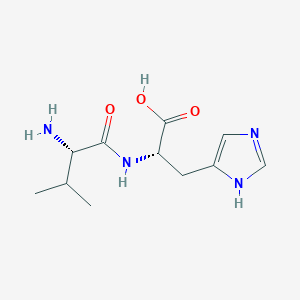
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)